molecular formula C20H26N4O2 B14155979 1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol CAS No. 896852-79-2

1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol

Cat. No.: B14155979
CAS No.: 896852-79-2
M. Wt: 354.4 g/mol
InChI Key: RMHHBZGONJTIEZ-UHFFFAOYSA-N
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Description

1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tetrahydro-oxa-triaza-benzo[c]fluorene core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This method allows for the construction of the tetrahydro-oxa-triaza-benzo[c]fluorene core under controlled conditions, often involving microwave irradiation to enhance reaction rates and yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential as a drug candidate.

    Industrial Applications: The compound’s reactivity and stability are leveraged in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol is unique due to its specific combination of functional groups and the presence of the oxa-triaza-benzo[c]fluorene core. This unique structure imparts distinct reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

896852-79-2

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[[8-(2-methylpropyl)-11-oxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-2-ol

InChI

InChI=1S/C20H26N4O2/c1-11(2)8-15-13-6-4-5-7-14(13)16-17-18(26-20(16)24-15)19(23-10-22-17)21-9-12(3)25/h10-12,25H,4-9H2,1-3H3,(H,21,22,23)

InChI Key

RMHHBZGONJTIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C3=C1CCCC3)C4=C(O2)C(=NC=N4)NCC(C)O

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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